Product packaging for (+)-Quassin(Cat. No.:CAS No. 76-78-8)

(+)-Quassin

Cat. No.: B1678622
CAS No.: 76-78-8
M. Wt: 388.5 g/mol
InChI Key: IOSXSVZRTUWBHC-LBTVDEKVSA-N
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Description

Quassin is a white, crystalline, bitter triterpenoid lactone (Molecular Formula: C22H28O6, Molecular Weight: 388.5 g·mol⁻¹) and the prototypical compound of the quassinoid family, first isolated from the bitterwood tree Quassia amara . It is renowned as one of the most bitter natural substances, with a bitter threshold of 0.08 ppm, making it 50 times more bitter than quinine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Recent preclinical research highlights the significant potential of Quassin in neuroscience and oncology. A 2025 study demonstrated that Quassin exerts potent anti-neuroinflammatory and antidepressant effects by upregulating the A20 protein, which in turn modulates the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, thereby inhibiting the NF-κB signaling pathway . This mechanism suggests its relevance in investigating treatments for neuroinflammatory-related diseases, including depression . Furthermore, as part of the quassinoid class, Quassin is related to compounds like ailanthone that show promising anticancer properties by activating DNA damage responses, inhibiting the Hsp90 co-chaperone p23, and modulating key oncogenic and tumor-suppressor microRNAs such as miR-21 and miR-126 . Additional reported biological activities include antimalarial properties against P. falciparum (IC50 = 0.15 μM) and anti-anaemic effects . Studies also indicate that Quassin possesses reversible anti-fertility and antiestrogenic activity in animal models, likely through the inhibition of estrogen secretion . Researchers can utilize this high-purity compound to explore these diverse mechanisms and applications in biological and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B1678622 (+)-Quassin CAS No. 76-78-8

Properties

IUPAC Name

(1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13+,15-,19+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSXSVZRTUWBHC-LBTVDEKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878613
Record name Quassin
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-78-8
Record name (+)-Quassin
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Record name Quassin
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Record name Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy-
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Record name (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione
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Record name QUASSIN
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Botanical Origins and Production of Quassinoids

Plant Families and Genera as Primary Sources

The primary botanical source of quassinoids is the Simaroubaceae family, which encompasses approximately 32 genera and over 170 species of trees and shrubs with a pantropical distribution. botanicohub.comscielo.br These plants are characterized by the presence of bitter substances, with quassinoids being the most abundant and taxonomically significant secondary metabolites. scielo.br

Several genera within the Simaroubaceae family are particularly known for their high concentration of quassinoids. wikipedia.org Notable among these are Quassia, Picrasma, and Eurycoma. wikipedia.orgbotanicohub.comnih.gov

The genus Quassia, particularly Quassia amara, is a well-known source of quassinoids, including quassin and neoquassin. wikipedia.orgtandfonline.comnih.gov Quassia amara, a small evergreen shrub or tree native to tropical America, has been traditionally used for its medicinal properties. wikipedia.orgphytopharmajournal.com

The genus Picrasma also serves as a significant source of quassinoids. botanicohub.com Picrasma excelsa, commonly known as Jamaican Quassia or Bitter Wood, is a tree native to the West Indies and parts of Central and South America. ransomnaturals.cominnerpath.com.au Its wood contains quassin and neoquassin. nih.govransomnaturals.comresearchgate.net

Eurycoma longifolia, a flowering plant in the Simaroubaceae family, is another prominent source of quassinoids. nih.govnih.govresearchgate.net This plant, widely distributed in Southeast Asia, contains a variety of quassinoids, including eurycomanone. nih.govacs.orgresearchgate.net

Other genera within the Simaroubaceae family that are known to produce quassinoids include Ailanthus, Brucea, and Simarouba. wikipedia.orgbotanicohub.com For instance, Ailanthus altissima, the tree of heaven, produces the quassinoid ailanthone (B197834). nih.gov Brucea javanica is a source of bruceantin (B1667948) and other related compounds. wikipedia.orgnih.gov

The following table provides a summary of key genera and species within the Simaroubaceae family that are primary sources of quassinoids.

FamilyGenusSpeciesCommon NameKey Quassinoids
SimaroubaceaeQuassiaQuassia amaraAmargo, Bitter-ashQuassin, Neoquassin, Simalikalactone D
SimaroubaceaePicrasmaPicrasma excelsaJamaican Quassia, BitterwoodQuassin, Neoquassin
SimaroubaceaeEurycomaEurycoma longifoliaTongkat AliEurycomanone, Longilactone
SimaroubaceaeAilanthusAilanthus altissimaTree of HeavenAilanthone
SimaroubaceaeBruceaBrucea javanicaJava BruceaBruceantin
SimaroubaceaeSimaroubaSimarouba glaucaParadise Tree, AceitunoGlaucarubinone

In Vitro Cultivation for Quassinoid Production

The production of quassinoids through traditional agricultural methods can be challenging due to factors such as slow plant growth, geographical limitations, and low yields of the desired compounds. nih.gov As a result, in vitro cultivation techniques, including plant cell and tissue culture, have been explored as a sustainable and controlled alternative for the production of these valuable secondary metabolites. nih.govkoreascience.kr

Plant cell and suspension cultures offer a promising platform for the continuous and scalable production of quassinoids. nih.govmdpi.com Research has demonstrated the feasibility of establishing callus and suspension cultures from various quassinoid-producing plants. For example, plant cell and suspension cultures have been successfully established from stem cuttings of Picrasma quassioides. nih.gov

Studies have focused on optimizing culture conditions to enhance biomass growth and quassinoid accumulation. The manipulation of nutrient media composition, including the type and concentration of plant growth regulators, has been shown to significantly influence quassin production. nih.gov For instance, in cultures of Picrasma quassioides, the highest yields of quassin were achieved on a specific B5 medium supplemented with particular concentrations of indole-3-butyric acid (IBA) and zeatin riboside. nih.gov Furthermore, the choice of carbon source can have a marked effect on quassinoid accumulation, with galactose being identified as a favorable carbon source for quassin production in Picrasma quassioides cell cultures. nih.gov

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, represent another in vitro cultivation strategy for producing secondary metabolites. nih.govkoreascience.kr This method can offer stable and high-level production of compounds in a genetically stable system. The application of bioreactors for large-scale cultivation of plant cells and hairy roots is an area of active research to make the in vitro production of quassinoids commercially viable. mdpi.commdpi.com

Elicitation, the use of biotic or abiotic stressors to induce secondary metabolite production, is another strategy employed in plant cell cultures. While specific research on elicitation for quassinoid production is ongoing, it is a well-established technique for enhancing the synthesis of other valuable plant-derived compounds. mdpi.com

The following table summarizes key findings from research on the in vitro cultivation for quassinoid production.

Plant SpeciesCulture TypeKey Findings
Picrasma quassioidesCallus and Suspension CulturesB5 media with specific concentrations of IBA and zeatin riboside promoted optimal growth. The highest quassin yields were achieved with galactose as the carbon source.

Chemical Synthesis Strategies for Quassin and Its Analogues

Total Synthesis Approaches (Racemic and Enantioselective)

Total synthesis of quassinoids, including quassin, is a challenging endeavor due to their complex carbon skeletons, multiple chiral centers, and varied functional groups numberanalytics.com. Despite these difficulties, significant progress has been made in developing innovative total synthesis strategies over the past decades rsc.orgnumberanalytics.com.

Early total synthesis efforts for quassin included a route to the racemic mixture (d, l-quassin) published by Valenta's group researchgate.net. Key steps in this synthesis involved an intramolecular acylation of a protected cyanohydrin carbanion, a selective deprotonation leading to the removal of HCN, and a specific sequence converting a ring C enol ether into a ring C diosphenol researchgate.net.

More recently, enantioselective total synthesis approaches have been developed to obtain specific stereoisomers of quassinoids, which is crucial given the significant role of stereochemistry in their biological activity numberanalytics.comnih.gov. An enantioselective synthesis of (+)-quassin from the R-(-) enantiomer of the Wieland-Miescher ketone was reported by Kim et al. researchgate.netacs.org. Another concise enantioselective approach to quassinoids, including this compound, utilizes a catalytic hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components to rapidly construct the tetracyclic core nih.govresearchgate.net. This strategy allowed for the preparation of this compound in 14 steps from commercially available starting materials, representing a notably shorter route compared to previous efforts nih.gov. Another total synthesis of this compound was achieved from naturally occurring (S)-(+)-carvone in 28 steps, employing a C→ABC→ABCD ring annulation sequence featuring an aldol (B89426) reaction, an intramolecular Diels-Alder reaction, and an intramolecular acylation as key steps researchgate.net.

Innovative strategies employed in quassinoid total synthesis include cascade reactions for rapid construction of complex structures, asymmetric synthesis for stereochemical control, and biomimetic synthesis inspired by natural biosynthetic pathways numberanalytics.com.

Semisynthesis of Quassin Derivatives for Enhanced Bioactivity

Semisynthesis involves chemically modifying naturally occurring quassinoids to produce derivatives with potentially enhanced biological activity or improved properties like solubility ucl.ac.ukscirp.orgresearchgate.net. This approach is particularly valuable when the natural product is scarce or has limitations such as poor solubility scirp.org.

Chemical modification of naturally occurring quassin, which itself may be inactive against certain targets like P. falciparum in vitro, has yielded novel compounds with enhanced activity ucl.ac.ukucl.ac.uk. Semisynthetic analogues of potent antimalarial quassinoids like brusatol (B1667952) and bruceine A have also been prepared ucl.ac.ukucl.ac.uk.

Studies on semisynthesis have explored modifications at various positions to understand structure-activity relationships ku.ac.ke. For example, regioselective synthesis of 1-hydroxyl modified ailanthinone (B1198025) derivatives has been reported, demonstrating that modification at the C-1 hydroxyl group is achievable and can retain or improve antimalarial activity scirp.org. This regioselective modification was achieved through direct reaction with acyl/sulfonyl chlorides in the presence of a tertiary amine base without requiring protection-deprotection of other hydroxyl groups scirp.org. The higher reactivity of the C-1 hydroxyl group compared to those at C-12 and C-13 was noted in these studies scirp.org.

Semisynthetic derivatives have shown promise in enhancing in vivo efficacy against infections and improving bioavailability scirp.orgresearchgate.net.

Design and Preparation of Novel Quassinoid Analogues

The design and preparation of novel quassinoid analogues are driven by the desire to discover compounds with improved potency, selectivity, or pharmacological properties ucl.ac.uknih.gov. This involves creating synthetic compounds based on the quassinoid scaffold but with structural variations not necessarily found in nature google.com.

Novel quassinoid analogues based on a picrasane (B1241345) carbon skeleton have been designed and synthesized google.com. These efforts include incorporating novel sidechains, particularly at the C-15 position, which can influence properties like water solubility google.com.

The design process often involves considering key structural determinants of biological activity, such as the C-15 side chain nih.gov. By designing and synthesizing analogues with different substituents, researchers can evaluate their impact on activity nih.gov. For instance, novel C15-modified quassinoid analogues have been designed, synthesized, and evaluated, confirming the critical role of the C15 side chain in pharmacological activity nih.gov.

Synthetic strategies for novel analogues may involve constructing the core structure through total synthesis or utilizing readily available quassinoids as starting materials for further modification ucl.ac.ukgoogle.com. The preparation of these analogues involves various chemical reactions to introduce different functional groups and modify the existing skeleton nih.govgoogle.com.

Targeted Modifications at Specific Positions (e.g., C-2, C-12, C-15)

Targeted modifications at specific positions on the quassinoid scaffold are a key aspect of both semisynthesis and the design of novel analogues aimed at understanding structure-activity relationships and optimizing biological activity ku.ac.ke. Positions such as C-2, C-12, and C-15 have been particular focuses of these modification studies ku.ac.keescholarship.org.

Modifications at C-15 have been shown to be particularly important for biological activity ucl.ac.uknih.gov. The presence of an ester group at C-15 is often crucial for the activity of many quassinoids ucl.ac.uk. Studies have involved introducing ester functions at C-15 or substituting existing ones ucl.ac.uk. Novel sidechains, including those incorporating water-solubilizing agents like glycine, have been introduced at C-15 to potentially improve properties google.com. The synthesis of C-15 modified quassin analogues, such as those with a β-hydroxyl group at C-15 or acylated derivatives, has been reported ku.ac.ke.

Modifications at C-2 and C-12 have also been explored. Demethylation at C-12 of quassin derivatives has been performed, as the presence of a free hydroxyl group at C-12 has been reported to enhance biological activity ku.ac.ke. Targeted modifications at C-2 have also been carried out to systematically vary substituents and study their effect on activity ku.ac.ke. Regioselective modifications, such as the exclusive formation of 1-hydroxyl derivatives over those at C-12 and C-13, highlight the differential reactivity of hydroxyl groups at different positions scirp.org.

These targeted modifications provide valuable insights into the structural requirements for the desired biological effects and guide the rational design of more potent and selective quassinoid-based therapeutics.

Advanced Analytical Methodologies for Quassin and Quassinoids

Chromatographic Techniques for Isolation and Quantification

Chromatography plays a vital role in separating quassin and other quassinoids from complex mixtures and quantifying their presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with various detectors.

HPLC methods have been developed for the analysis and quantification of quassin in plant extracts. researchgate.netnih.govtandfonline.com These methods typically involve reversed-phase separation using C18 columns and mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile, often with the addition of an acid such as formic acid to improve peak shape and ionization for mass spectrometry. tandfonline.comnih.govresearchgate.net

HPLC coupled with Ultraviolet (UV) detection is a common approach for quantifying quassin and other quassinoids that absorb UV light. researchgate.netgoogle.comnih.govresearchgate.net The UV detection wavelength is typically chosen based on the compound's maximum absorbance.

For more selective and sensitive analysis, HPLC is coupled with Mass Spectrometry (MS). LC-MS techniques allow for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.govresearchgate.netumyu.edu.ngscispace.commedscape.comresearchgate.netsemanticscholar.orglibretexts.org

HPLC-UV-MS combines the separation power of HPLC with both UV and MS detection, providing orthogonal information for identification and quantification. analytice.comdntb.gov.ua

HPLC-Electrospray Ionization (ESI)-MS/MS is a powerful tandem mass spectrometry technique frequently employed for the highly sensitive and selective determination of quassin and other quassinoids, even at trace levels in complex samples like fruits and vegetables. nih.govresearchgate.net This method utilizes ESI to generate protonated molecular ions ([M+H]+), which are then fragmented in the tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is often used in HPLC-ESI-MS/MS to selectively detect and quantify target compounds by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For quassin, an MRM transition of m/z 389.5 --> 222.9 has been reported. nih.govresearchgate.net

Chromatographic methods, particularly those coupled with mass spectrometry, offer low limits of detection (LOD) and quantification (LOQ) for quassin and related compounds. For example, an HPLC/ESI-MS/MS method reported LOD and LOQ values of 0.5 µg/kg and 1 µg/kg, respectively, for quassin in fruits and vegetables. nih.govresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and functional groups of quassin.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for the detailed structural elucidation of quassin and quassinoids. cdnsciencepub.comnih.govdoi.orgclockss.org Analysis of chemical shifts, coupling constants, and 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of protons and carbons and the determination of the molecule's connectivity and stereochemistry. cdnsciencepub.comdoi.org

Ultraviolet (UV) spectroscopy is used to determine the presence of chromophores in the quassin molecule and can be used for quantitative analysis based on its absorbance at specific wavelengths. cdnsciencepub.comnih.gov The UV spectrum of quassin shows characteristic absorption bands. cdnsciencepub.com

Infrared (IR) spectroscopy provides information about the functional groups present in quassin, such as carbonyl groups, hydroxyl groups, and carbon-carbon double bonds, based on the absorption of infrared radiation at specific frequencies. cdnsciencepub.comnih.govdoi.orgclockss.org

Matrix-Assisted Laser Desorption/Ionization-Time-Of-Flight (MALDI-TOF) mass spectrometry has also been used to characterize purified quassinoids. researchgate.netnih.govbiocrick.comcolab.wschemfaces.comtargetmol.cn This technique is particularly useful for determining the molecular weight of intact molecules.

Immunochemical Assays

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput approach for detecting and quantifying specific compounds by utilizing the highly specific binding between an antigen and an antibody. nih.govtandfonline.comcuni.czunivr.itelgalabwater.com

An ELISA method has been developed for the determination of quassin and closely related seco-triterpenes. nih.gov This method is reported to be more sensitive than conventional chromatographic techniques, with a detection limit of 5 ng quassin. nih.gov Antibody production for this assay was achieved by injecting a conjugate of iso-quassinic acid linked to bovine serum albumin into rabbits. nih.gov Immunochemical assays can be particularly useful for screening large numbers of samples and can detect targeted compounds at very low levels. tandfonline.comcuni.cz

Mechanistic Elucidation of Quassin S Biological Activities in Research Models

Antineoplastic Activity and Cellular Mechanisms (In Vitro and Preclinical Models)

Quassinoids, including quassin, have demonstrated potent antitumor effects in various cancer cell lines and preclinical animal models. Their activity is mediated through multiple cellular pathways, leading to inhibited growth and induced cell death.

Inhibition of Protein Synthesis

One of the well-established mechanisms of action for quassinoids, including quassin and its analogs like bruceantin (B1667948) and simalikalactone D (SkD), is the potent and rapid inhibition of protein synthesis. This effect has been observed in various models, including human colorectal cancer cells and Plasmodium falciparum parasites. nih.govasm.orgnih.govucl.ac.uk Studies indicate that this inhibition occurs more rapidly than the inhibition of nucleic acid synthesis, suggesting a primary effect on the ribosome. nih.gov For instance, bruceantinol (B162264) (BOL), a quassinoid analog, significantly inhibited protein synthesis in colorectal cancer cells at nanomolar concentrations. nih.gov The ability of quassinoids to inhibit protein synthesis can be dependent on their chemical structure, particularly modifications at the C15 sidechain. nih.gov While potent in cancer cells, some quassinoids like BOL have shown less inhibition of protein synthesis in normal human colon epithelial cells compared to other inhibitors like homoharringtonine. nih.gov

Induction of Apoptosis and Necrosis in Cancer Cell Lines

Quassinoids have been shown to induce cell death in various cancer cell lines, primarily through apoptosis, although necrosis may also occur depending on the context and concentration. mdpi.commdpi.com For example, brucein D, another quassinoid, induced apoptosis in pancreatic cancer and lung cancer cell lines. nih.govnih.gov This induction of apoptosis is often dose-dependent and can involve both intrinsic (mitochondria-mediated) and extrinsic caspase activation pathways. nih.gov In some studies, typical apoptotic features such as cellular shrinkage, cell wall blebs, and apoptotic bodies have been observed following quassinoid treatment. nih.gov While apoptosis is a programmed cell death pathway, necrosis is a non-programmed form of cell death that can also be triggered by certain stimuli, including some forms of programmed necrosis like necroptosis. ufrgs.br

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (Caspase-3, PARP, Bcl-xL, Survivin)

The induction of apoptosis by quassinoids is often linked to the modulation of key proteins involved in regulating cell death. Studies have shown that quassinoids can increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. For instance, some quassinoids have been observed to activate caspase-3 and increase the level of cleaved PARP, both of which are hallmarks of apoptosis. amegroups.orgnih.govmdpi.com Concurrently, they can downregulate anti-apoptotic proteins such as Bcl-2 and Survivin. amegroups.orgnih.govmdpi.comresearchgate.net The balance between pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, plays a crucial role in determining cell fate following quassinoid treatment. sci-hub.se

Here is a table summarizing the observed modulation of apoptotic and anti-apoptotic proteins by some quassinoids:

ProteinEffect of Quassinoid TreatmentReference(s)
Caspase-3 (cleaved)Increased amegroups.orgnih.govmdpi.com
PARP (cleaved)Increased amegroups.orgnih.govmdpi.com
Bcl-2Decreased amegroups.orgnih.govmdpi.comresearchgate.netsci-hub.se
Bcl-xLDecreased mdpi.com
SurvivinDecreased amegroups.orgnih.govmdpi.comresearchgate.net
BaxIncreased mdpi.comsci-hub.se

Interference with Signal Transduction Pathways (STAT3, NF-κB, PI3K/Akt, MEK, c-MYC, HIF-1α)

Quassinoids can exert their antineoplastic effects by interfering with various signal transduction pathways that are often dysregulated in cancer. These pathways play critical roles in cell proliferation, survival, and angiogenesis.

NF-κB: Some quassinoids have been implicated in the modulation of NF-κB activation, which can influence cell differentiation and apoptosis in cancer cells. asm.orgmdpi.comasm.org

PI3K/Akt: The PI3K/Akt signaling pathway is frequently activated in cancer and plays a role in cell survival and growth. nih.gov Certain quassinoids, such as brucein D and the analog NBT-272, have been shown to inactivate or interfere with the PI3K/Akt pathway, contributing to their apoptotic effects. nih.govresearchgate.netaacrjournals.org

MEK/ERK: The MEK/ERK pathway is another important signaling cascade involved in cell proliferation. The quassinoid analog NBT-272 has been reported to interfere with the MEK/extracellular signal-regulated kinase (ERK) pathway in embryonal tumors. aacrjournals.orgaacrjournals.org

c-MYC: Quassinoids can influence the expression of the oncogene c-MYC. Some studies suggest that quassinoids can downregulate c-MYC, which is often overexpressed in cancer and contributes to proliferation and drug resistance. asm.orgasm.orgaacrjournals.orgaacrjournals.orgmdpi.com This downregulation can occur indirectly through the inhibition of upstream pathways like JAK/STAT and PI3K/Akt. mdpi.com

HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor stabilized under hypoxic conditions in tumors, promoting angiogenesis and survival. biorxiv.orgnih.gov Some quassinoids, such as brusatol (B1667952), have been shown to induce the degradation of HIF-1α, particularly under hypoxic conditions, which can lead to increased cancer cell death. researchgate.netthno.org This effect can be linked to the inhibition of c-MYC and the modulation of reactive oxygen species. thno.org

Activation of DNA Damage Responses

Research suggests that certain quassinoids, such as ailanthone (B197834) (AIT), can activate DNA damage responses in cancer cells. sci-hub.senih.gov The DNA damage response (DDR) is a complex network of pathways that detect and repair DNA lesions to maintain genomic integrity. nih.govmdpi.comcrownbio.com Activation of DDR can lead to cell cycle arrest or apoptosis in cells with irreparable damage. crownbio.comfusion-conferences.com

Interaction with Chaperone Proteins (e.g., Hsp90 co-chaperone p23)

Some quassinoids have been found to interact with chaperone proteins, particularly the heat shock protein 90 (Hsp90) and its co-chaperones like p23. sci-hub.sebiorxiv.orgnih.govresearchgate.netnih.govnih.gov Hsp90 is a molecular chaperone that assists in the folding and stability of numerous client proteins, many of which are involved in cancer cell survival and proliferation. biorxiv.orgnih.gov Ailanthone, for instance, has been shown to bind to the co-chaperone p23, which is a component of the Hsp90 multiprotein complex. sci-hub.senih.govresearchgate.net This interaction can prevent the association of p23 with Hsp90, potentially leading to the destabilization and degradation of Hsp90 client proteins, including those that promote tumor growth. sci-hub.seresearchgate.net

Regulation of MicroRNA Expression (miR-21, miR-126, miR-148a, miR-195, miR-449a)

Studies investigating the biological activities of quassinoids have explored their influence on microRNA (miRNA) expression. MicroRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level, impacting various cellular processes, including proliferation, differentiation, and apoptosis. While research specifically on quassin's direct impact on the expression of miR-21, miR-126, miR-148a, miR-195, and miR-449a is limited, other quassinoids, such as ailanthone (AIT), have been shown to modulate the expression of these specific miRNAs. AIT, for instance, has demonstrated the capacity to downregulate oncogenic miR-21 and upregulate tumor suppressor miRNAs, including miR-126, miR-148a, miR-195, and miR-449a, contributing to its observed anticancer effects in distinct tumor types sci-hub.seresearchgate.net. This suggests a potential, though not yet fully elucidated for quassin itself, for quassinoids to influence these regulatory pathways. The modulation of miRNAs like miR-21, miR-126, and miR-148a has been implicated in various disease contexts, including cancer and lupus nephritis, highlighting their significance as potential therapeutic targets e-century.usnih.govcellmolbiol.org.

Antimalarial Activity and Parasite-Host Interactions

Quassinoids, including quassin, have been recognized for their potent antimalarial properties, particularly against Plasmodium falciparum, the most virulent malaria parasite phytopharmajournal.comjst.go.jp.

A key mechanism underlying the antimalarial activity of quassinoids is the inhibition of protein synthesis in the malaria parasite. Research indicates that quassinoids rapidly and potently inhibit protein synthesis in Plasmodium falciparum cultured in vitro. This effect is observed more rapidly than the inhibition of nucleic acid synthesis, suggesting that the latter may be a consequence of impaired protein synthesis. nih.gov. This inhibition is likely due to effects on the parasite's ribosomes nih.govresearchgate.net.

Quassinoids have demonstrated efficacy against drug-resistant strains of Plasmodium falciparum, including chloroquine-resistant strains researchgate.netnih.govbioline.org.brijaers.com. Studies have shown that certain quassinoids can inhibit the growth of chloroquine-resistant P. falciparum isolates at nanomolar concentrations bioline.org.brijaers.com. For example, simalikalactone E inhibited the growth of Plasmodium falciparum strains, independently of their sensitivity to chloroquine (B1663885) nih.govresearchgate.net.

Investigations into potential combination therapies have explored the interactions between quassinoids and established antimalarial drugs. Studies have indicated that quassin and neo-quassin can exhibit additive or synergistic interactions with artesunate, a derivative of artemisinin, against Plasmodium falciparum in vitro researchgate.netresearchgate.netnih.gov. These findings suggest that combining quassinoids with existing antimalarials could be a strategy to enhance efficacy and potentially overcome drug resistance researchgate.netmdpi.com.

CompoundPartner DrugInteraction Type (in vitro)P. falciparum StrainReference
QuassinArtesunateAdditive/SynergisticMRC-pf-20, MRC-pf-303 researchgate.netnih.gov
Neo-quassinArtesunateAdditive/SynergisticMRC-pf-20, MRC-pf-303 researchgate.netnih.gov
Quassin + Neo-quassinN/AAdditiveMRC-pf-20, MRC-pf-303 researchgate.netnih.gov

Computational approaches have been employed to identify potential targets of quassinoids in Plasmodium falciparum. One area of investigation involves Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1), a family of proteins crucial for the parasite's adhesion to host cells and the pathogenesis of severe malaria researchgate.netmdpi.complos.org. In silico studies have explored the potential of quassinoid compounds as inhibitors targeting PfEMP1, particularly the interaction between PfEMP1 and host receptors like gC1qR, which is implicated in severe malaria researchgate.netmdpi.com. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking analyses have been used to identify quassinoids with strong inhibitory potential against PfEMP1, suggesting it as a viable target for antimalarial intervention researchgate.netnih.gov.

Antiparasitic Activity Beyond Malaria

Beyond its well-documented antimalarial effects, quassin has also demonstrated activity against other parasites. Research indicates that quassin possesses antileishmanial activity. Studies in murine macrophages infected with Leishmania donovani have shown that quassin can control the intracellular parasitic load nih.govnih.govacademicjournals.org. The mechanism involves the induction of a host-protective immune response, including the enhancement of nitric oxide (NO) generation and the upregulation of pro-inflammatory cytokines like TNF-alpha and IL-12, while inhibiting anti-inflammatory responses nih.govfrontiersin.org.

Quassin has also been reported to have antiamoebic properties. It has been found to be antiamoebic against Entamoeba histolytica, the causative agent of amoebiasis phytopharmajournal.comias.ac.intaylorandfrancis.com. While some studies have shown activity against E. histolytica ias.ac.intaylorandfrancis.com, others have indicated that quassin might be inactive at certain concentrations, highlighting potential variations in experimental conditions or parasite strains asm.org. Computational studies have also explored the potential of quassinoids as inhibitors of cell division proteins in Naegleria fowleri, an amoeba responsible for primary amoebic meningoencephalitis biorxiv.org.

Antileishmanial Effects and Immunomodulation in Macrophages

Research has explored Quassin's in vitro antileishmanial activity, particularly its effects on murine peritoneal macrophages infected with Leishmania donovani. Studies aimed to characterize Quassin's mechanism of action by evaluating its cytotoxicity to host macrophages and its effectiveness in controlling intracellular parasitic load. Quassin at a concentration of 25 µg/mL (64.36 µM) demonstrated lower cytotoxicity to murine peritoneal macrophages while effectively controlling the intracellular parasitic burden compared to higher concentrations researchgate.netoup.comnih.gov. Leishmania donovani is known to suppress nitric oxide (NO) generation and subvert cellular inflammatory responses in macrophages researchgate.netnih.gov. Quassin was found to induce a potent host-protective immune response by enhancing NO generation and inducible nitric oxide synthase 2 (iNOS2) expression at both protein and mRNA levels in L. donovani-infected macrophages. This was accompanied by the upregulation of pro-inflammatory cytokines like TNF-alpha and IL-12 and concurrent inhibition of anti-inflammatory responses researchgate.netoup.comnih.gov. These findings suggest that Quassin acts as a potent immunomodulatory tool to control the establishment of leishmanial parasites within host macrophages researchgate.netoup.comnih.gov. The antileishmanial response mediated by Quassin appears to involve not only NO generation but also the induction of a Th1 immune response oup.com.

Modulation of Nitric Oxide (NO) Production and iNOS2 Expression

Quassin has been shown to modulate the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase 2 (iNOS2). In Leishmania donovani-infected murine macrophages, Quassin treatment led to significantly enhanced NO generation and increased iNOS2 expression at the protein level oup.com. This induction of iNOS2 expression and subsequent NO generation is a key mechanism by which Quassin exerts its antileishmanial activity and promotes a host-protective immune response researchgate.netoup.comnih.gov. The modulation of iNOS expression is a crucial aspect of the inflammatory response, and Quassin's ability to upregulate it in the context of leishmanial infection contributes to the control of the parasite researchgate.netoup.comnih.gov.

Regulation of Pro-inflammatory Cytokines (TNF-alpha, IL-12)

Quassin influences the production of pro-inflammatory cytokines, specifically TNF-alpha and IL-12. In L. donovani-infected murine macrophages, Quassin treatment resulted in the upregulation of these Th1-type cytokines researchgate.netoup.comnih.gov. The effect of Quassin on the production of Th1 cytokines (IL-12 and TNF-alpha) and Th2 cytokines (IL-10 and transforming growth factor-beta) was measured by ELISA, and their mRNA expression was analyzed by real-time PCR researchgate.netoup.comnih.gov. By up-regulating pro-inflammatory cytokines such as TNF-alpha and IL-12, Quassin contributes to a host-protective immune response against the leishmanial parasite researchgate.netoup.comnih.gov.

In Vivo Antifertility Effects in Animal Models

Studies in animal models have reported potent male antifertility activities of Quassin. Research in male rats has shown that Quassin can decrease sperm count, sperm motility, and normal sperm morphology, as well as reduce the male fertility index researchgate.net. These effects indicate a pronounced antifertility action in the epididymis researchgate.net. Furthermore, studies have investigated the effects of Quassin on epididymal functions in Wistar albino rats, observing significant decreases in sperm motility, viability, and count researchgate.net. Serum levels of FSH, LH, and testosterone (B1683101) were also found to be decreased in Quassin-treated rats researchgate.net. Histological studies revealed coiled and hyperplastic epididymal tubules, while no visible lesions were observed on the testes researchgate.net. Total epididymal protein was significantly reduced, while total testicular protein increased researchgate.net. The antifertility effects of Quassin have also been observed in female rats, where it caused adverse effects on fertility, sufficient to cause reversible infertility scholaris.cabioline.org.br. This is potentially linked to altered endocrine functions associated with decreased estrogen levels scholaris.cabioline.org.br.

Here is a table summarizing some of the observed antifertility effects of Quassin in male rats:

ParameterEffect of Quassin Treatment in Male Rats
Sperm CountDecreased
Sperm MotilityDecreased
Normal Sperm MorphologyDecreased
Male Fertility IndexReduced
Serum FSHDecreased
Serum LHDecreased
Serum TestosteroneDecreased
Epididymal TubulesCoiled and Hyperplastic
TestesNo visible lesions
Total Epididymal ProteinSignificantly Reduced
Total Testicular ProteinIncreased

Inhibition of Steroidogenesis in Rat Leydig Cells

Quassin has been shown to inhibit steroidogenesis in rat Leydig cells. In vitro studies using rat Leydig cells demonstrated that the crude methanol (B129727) extract of Quassia amara stem wood, from which Quassin is isolated, inhibited both basal and luteinizing hormone (LH)-stimulated testosterone secretion in a dose-dependent manner nih.gov. Quassin was identified as the bioactive agent responsible for this inhibition nih.gov. This finding is consistent with observations of decreased serum testosterone levels in Quassin-treated male rats researchgate.net. The inhibition of testosterone secretion in Leydig cells by Quassin is considered a contributing factor to its male antifertility effects researchgate.netscholaris.canih.gov.

Insecticidal and Antifeedant Actions

Quassin exhibits insecticidal and antifeedant properties. Its wood contains several quassinoids known for their insecticidal activities mendelnet.cz. Many cytotoxic quassinoids, including Quassin, have demonstrated insect antifeedant activity mendelnet.cztandfonline.com.

Disruption of Feeding Behavior

Quassin is known to disrupt the feeding behavior of various insects. Its antifeedant activity has been observed against several agricultural pests researchgate.net. For instance, Quassin has shown potent antifeedant activity against the third instar larvae of the diamondback moth (Plutella xylostella) tandfonline.com. In feeding tests, formulations containing Quassin have demonstrated effectiveness in causing larval mortality, suggesting a disruption of feeding leading to lethal outcomes mendelnet.cz. The antifeedant effects of Quassin are considered a significant aspect of its insecticidal properties orgprints.dk.

Here is a table summarizing the antifeedant and insecticidal activities of Quassin against Plutella xylostella larvae compared to a reference compound:

CompoundAntifeedant Activity (relative to chlordimeform)Insecticidal Activity (relative to chlordimeform)
Chlordimeform (1)PotentReference
Quassin (2)Nearly the same as 1Higher than 1

*Based on data from Daido et al., 1993 tandfonline.com.

Growth Inhibition in Pest Insectsnih.gov

Quassin and other quassinoids have demonstrated efficacy as insect growth inhibitors and antifeedants against various agricultural pests. nih.govresearchgate.netacs.org Studies have evaluated their effects on species such as the tobacco budworm (Heliothis virescens) and the fall armyworm (Spodoptera frugiperda). nih.gov The growth inhibitory effects of quassinoids have been observed to generally correlate with their potency in other biological assays, such as antileukemic and cytotoxic activities. nih.gov

Research on Spilarctia obliqua larvae treated with excelsin, another quassinoid, showed a dose-dependent reduction in feeding and growth. bioline.org.br At the maximum dose tested, 100% feeding inhibition was observed. bioline.org.br Post-treatment larval growth rate also decreased, although not always in a strictly dose-dependent manner, but was significantly lower than controls above a certain threshold concentration. bioline.org.br This suggests a combination of antifeedant and growth-inhibitory effects contributes to their impact on insect development. bioline.org.br

Quassinoids are reported to affect feeding behavior, partly due to their bitter taste, and can also regulate insect growth. researchgate.net In some insect species, quassinoids have been shown to delay pupation, even at low concentrations, indicating that reduced food intake combined with toxicity can slow development. researchgate.net

Larvicidal Efficacy against Mosquito Vectorsnih.govresearchgate.nethorizonepublishing.comscholarsresearchlibrary.comneliti.com

Quassin has been identified as an antilarval principle in Quassia amara and has shown effectiveness against mosquito larvae, including Culex quinquefasciatus. nih.govresearchgate.net Studies have demonstrated that quassin is effective against mosquito larvae at concentrations such as 6 ppm. nih.govresearchgate.net Its antilarval activity has been reported to be significantly higher than some synthetic antilarval agents, such as carbaryl. thegoodscentscompany.comnih.govresearchgate.net

Aqueous extracts from different parts of Quassia amara, including leaf, wood, bark, and flowers, have shown antilarval activity against C. quinquefasciatus. nih.govresearchgate.net Quassin, an unsaturated lactone, is considered the primary antilarval compound in this plant. nih.govresearchgate.net Its activity can be affected by chemical conditions, such as treatment with strong alkalies, which can lead to a loss of antilarval efficacy. nih.govresearchgate.net

Other plant extracts containing quassinoids have also been investigated for larvicidal potential against mosquito vectors like Aedes aegypti and Culex quinquefasciatus. scholarsresearchlibrary.comneliti.com These studies highlight the potential of plant-derived compounds, including quassinoids, as eco-friendly alternatives for mosquito control. scholarsresearchlibrary.comneliti.com

Impact on Insect Central Nervous Systemnih.govresearchgate.netfrontiersin.orgcam.ac.uk

Research suggests that quassin can have neurological effects on insects. Studies examining the action of plant products, including quassin, on the nervous system of insects like Periplaneta americana (American cockroach) have been conducted using pharmacological and electrophysiological methods. researchgate.net

Quassin has been found to be neurologically active against P. americana. nih.govresearchgate.net In experiments, quassin inhibited the beat rate of the antenna-heart in P. americana, causing a diastolic block. researchgate.net Recordings from a nerve of the frontal ganglion showed that quassin reduced the intervals between spontaneous bursts, leading to a continuous spike discharge followed by a decline in activity. researchgate.net Furthermore, measurements in a single neuron of this ganglion indicated that quassin had a suppressive effect on the frequency and amplitude of action potentials. researchgate.net While these physiological effects have been demonstrated, their direct contribution to the primary insecticidal actions of quassin requires further elucidation. researchgate.net

Other studies on different insecticides and plant essential oil components have also explored their impact on the insect central nervous system, highlighting various mechanisms such as affecting neurotransmitter receptors or causing neuroexcitation or inhibition. nih.govfrontiersin.orgcam.ac.ukfrontiersin.org

Other Biological Activities (e.g., Anti-inflammatory, Antiviral, Antioxidant)thegoodscentscompany.comwikidata.orgbidd.groupquasix.eujournalijar.comajol.infophytopharmajournal.comcabidigitallibrary.orgnih.govmdpi.comresearchgate.netnih.govphytojournal.comresearchgate.netrain-tree.comthieme-connect.com

Beyond its insecticidal properties, quassin and other quassinoids have been investigated for a range of other biological activities.

Anti-inflammatory Activity: Some quassinoids have shown promising anti-inflammatory effects in research studies. quasix.euphytopharmajournal.comresearchgate.netresearchgate.net For instance, studies on Quassia amara extracts have indicated anti-inflammatory properties, such as inhibiting carrageenan-induced paw edema in mice. phytopharmajournal.comresearchgate.net Research on murine macrophages has shown that quassin can alter immunological patterns, enhancing the generation of nitric oxide and up-regulating pro-inflammatory cytokines like TNF-alpha and IL-12, while inhibiting anti-inflammatory responses, contributing to anti-leishmanial activity. nih.gov

Antiviral Activity: Certain quassinoids possess antiviral properties. quasix.eumdpi.comnih.govrain-tree.comthieme-connect.comresearchgate.net Simalikalactone D, another quassinoid from Quassia africana, has shown activity against viruses such as Poliomyelitis, Semliki forest virus, herpes simplex virus type-1 (HSV-1), and Vesicular Stomatitis Virus (VSV) in vitro. quasix.eurain-tree.comthieme-connect.com While some studies initially reported quassin itself being active against certain viruses like HIV III B, other research specifically on Quassia africana extracts found simalikalactone D to be responsible for the pronounced antiviral activity, with quassin showing no activity against the tested viruses in that particular study. quasix.eurain-tree.comthieme-connect.comresearchgate.net Quassinoids from other plants like Ailanthus altissima have also shown antiviral effects, for example, against the tobacco mosaic virus. mdpi.com

Antioxidant Activity: The antioxidant potential of plants containing quassinoids, such as Picrasma quassioides and Samadera indica, has been investigated. journalijar.comajol.infocabidigitallibrary.orgresearchgate.netphytojournal.comnih.gov Studies using methanol and ethanol (B145695) extracts of P. quassioides have shown suppression of superoxide (B77818) and hydroxyl radicals. nih.gov Methanol extracts of Quassia indica leaves have also demonstrated significant in-vitro antioxidant activity using methods like DPPH radical scavenging. journalijar.comresearchgate.net Similarly, extracts of Samadera indica, known for containing quassinoids, have shown antioxidant activity in in vitro models. journalijar.comcabidigitallibrary.org The antioxidant properties observed in these plants may be attributed, at least in part, to the presence of quassinoids and other phytochemicals like flavonoids and tannins. journalijar.comajol.infocabidigitallibrary.orgphytojournal.com

Structure Activity Relationship Sar Studies of Quassin and Quassinoids

Identification of Key Structural Determinants for Bioactivity

The biological activities of quassinoids are highly dependent on their specific structural features. Studies have identified several key determinants crucial for their bioactivity. The presence and nature of functional groups, the oxidation state of the skeleton, and the stereochemistry all play significant roles. nih.gov For instance, the potent antileukemic activity of bruceantin (B1667948) is linked to its ability to inhibit protein and DNA synthesis. wikipedia.org Ailanthone (B197834), another quassinoid, demonstrates anticancer effects by inhibiting proliferation and inducing cell death in various cancer cell types, involving mechanisms like activating DNA damage response and targeting the p23 cochaperone. sci-hub.se

Influence of C-15 Side Chain and A Ring Modifications

Modifications to the C-15 side chain and the A ring of the quassinoid skeleton significantly impact their biological activity. The C-15 position often bears an ester group, and variations in the nature and length of the attached acid can alter potency. For example, the side chain at C-15 in bruceantin, an ester of (E)-3,4-dimethylpent-2-enoic acid, is considered important for its activity. wikipedia.org Similarly, modifications to the A ring, such as the presence of unsaturation or specific oxygenation patterns, can influence the interaction with biological targets.

Role of Specific Moieties (e.g., α,β-unsaturated lactone, oxymethylene bridge, epoxymethano bridge, α,β-unsaturated carbonyl, methylenedioxy, lactone moieties)

Specific chemical moieties within the quassinoid structure are critical for their biological effects. The α,β-unsaturated lactone ring is frequently implicated in the activity of many natural products, including quassinoids, often acting as a Michael acceptor that can interact with nucleophilic centers in biological molecules. The presence of epoxide rings, such as the epoxymethano bridge, and other oxygen-containing functionalities like hydroxyl groups, ketones (e.g., α,β-unsaturated carbonyl), and acetals also contribute to their biological profiles by influencing binding to targets or affecting metabolic stability. The methylenedioxy group, while not universally present, can also modulate activity in some quassinoids. Lactone moieties in general are important features of these compounds.

Computational Approaches to SAR (QSAR, Molecular Docking)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly used to complement experimental SAR studies of quassinoids. QSAR models aim to establish mathematical relationships between structural descriptors of quassinoids and their biological activities, allowing for the prediction of activity for new or untested derivatives. Molecular docking studies explore the potential binding interactions between quassinoids and their target proteins at an atomic level. These approaches provide insights into the likely binding modes and affinities, helping to explain observed activity differences and guiding the design of more potent analogs. For example, molecular docking has been used to study the interaction of brusatol (B1667952) with the Nrf2 protein, suggesting a mechanism for its activity in enhancing chemosensitivity in cancer cells. scienceopen.com Computational studies have also been applied to investigate the interaction of quassinoids like bruceantin and picrasin B with potential protein targets. figshare.comsemanticscholar.org

Here is an example of how data from docking studies might be presented in a table:

Compound NamePubChem CIDDocking Score (kcal/mol)
Bruceantin5281304-8.7
Picrasin B12313355-8.6
Simalikalactone D6711208-9.1

Agricultural and Ecological Research Applications of Quassin

Development as Environmentally Friendly Biopesticides

The increasing environmental and health concerns associated with conventional synthetic pesticides have driven a significant shift towards the development and application of eco-friendly alternatives, including botanical pesticides like quassin. amazonaws.comresearchgate.net Biopesticides, by definition, are naturally occurring substances or organisms that control pests. wikipedia.orgagribusinessglobal.com Quassin fits within the category of botanical pesticides, with its active ingredients being natural substances that are generally considered easy to decompose and less likely to leave problematic residues compared to some synthetic counterparts. amazonaws.comresearchgate.net

Research into quassin as a biopesticide has explored its potential to replace or reduce the reliance on chemical agents in various agricultural settings. wordpress.comeuropa.eu This is particularly relevant in organic farming, where the use of synthetic pesticides is restricted. bayern.deresearchgate.netagriculturejournals.cz The development process for biopesticides, including those based on plant extracts like quassin, typically involves scouting for naturally active candidates, screening, lead development, formulation, and scale-up. agribusinessglobal.com Studies have highlighted the importance of developing innovative formulations that can be produced on a technical scale and used as novel control strategies in both conventional and organic farming systems. wordpress.com

Quassin has been identified as having low toxicity and can act as a deterrent and growth inhibitor against certain insects. amazonaws.comresearchgate.net Its natural origin from plants such as Quassia amara makes it a focus in the search for sustainable plant protection practices. amazonaws.comishs.org

Efficacy against Specific Agricultural Pests (e.g., Aphids, Diamondback Moth, Apple Sawfly)

Research has demonstrated the efficacy of quassin and quassia extracts against a range of agricultural pests. Specific studies have focused on its effects on aphids, diamondback moth larvae, and apple sawfly.

Aphids: Quassinoids, including quassin, have been tested for their antifeedant activity against aphids such as Myzus persicae. Studies have shown that quassin can decrease aphid feeding at relatively low concentrations. nih.gov Field trials have also indicated that quassia products, with quassin as the active ingredient, are effective control agents for aphids like Phorodon humuli in organic hop growing. bayern.deresearchgate.netorgprints.org In cabbage fields, extracts from Quassia amara containing quassin have been shown to significantly decrease aphid populations, with the decline in infestation being comparable to that achieved by some synthetic insecticides. iiste.org

Diamondback Moth (Plutella xylostella): Quassin has exhibited both antifeedant and insecticidal activities against the larvae of the diamondback moth. nih.govtandfonline.comcaymanchem.com Research comparing the activity of various quassinoids found that quassin's insecticidal activity against 3rd instar larvae of Plutella xylostella was higher than that of the known insect antifeedant chlordimeform, while its antifeedant activity was comparable. nih.govtandfonline.com Studies have also explored the efficacy of mixtures containing quassin against diamondback moth larvae, indicating potential collective effects for control. mendelnet.cz

Apple Sawfly (Hoplocampa testudinea): Extracts from Quassia amara, containing quassin and neoquassin, have been studied for their effects on the apple sawfly in organic apple growing. agriculturejournals.czorgprints.orgorgprints.dk Research has shown that these extracts can reduce the infestation of fruitlets by the apple sawfly larvae. agriculturejournals.cz The efficacy is primarily attributed to oral toxicity to the neonate sawfly larvae, as they must feed on the product before entering the fruit. orgprints.orgorgprints.org Studies have investigated different application rates of quassia extract, corresponding to varying amounts of quassin, to determine optimal control levels. agriculturejournals.czorgprints.dk While both quassin and neoquassin contribute to the efficacy, research suggests that quassin has considerable efficacy even on older larvae, whereas neoquassin is less efficient in this regard. orgprints.org

The following table summarizes some research findings on the efficacy of quassin or quassia extracts against specific pests:

Pest SpeciesTarget StageApplication Method(s)Key Finding(s)Source(s)
Phorodon humuli (Aphid)Adults/NymphsSystemic (painting bines), SprayedEffective control agent, systemic application most effective. bayern.deresearchgate.netorgprints.org
Myzus persicae (Aphid)Adults/NymphsLaboratory feeding assaysDecreased feeding at concentrations down to 0.05%. nih.gov
Cabbage AphidAdults/NymphsFoliar spraySignificantly decreased aphid population, comparable to synthetic insecticide. iiste.org
Plutella xylostella (Diamondback Moth)3rd Instar LarvaeDietary application (leaf discs)Exhibited antifeedant and insecticidal activity, higher insecticidal activity than chlordimeform. nih.govtandfonline.comcaymanchem.com
Plutella xylostella (Diamondback Moth)LarvaeFeeding test, Contact effectShowed strong feeding and contact effects, effective in mixtures. mendelnet.cz
Hoplocampa testudinea (Apple Sawfly)Eggs/LarvaeSpray treatmentReduced fruitlet infestation, efficacy due to oral toxicity to neonate larvae. agriculturejournals.czorgprints.orgorgprints.org

Research into Optimal Application Strategies (e.g., Systemic Application in Horticulture)

Research into the application of quassin-containing extracts has explored various strategies to optimize efficacy and minimize environmental impact. One notable area of investigation has been systemic application, particularly in horticultural crops like hops.

In organic hop growing, a systemic application method involving painting a suspension of quassia extract onto the bines has been identified as a highly effective and environmentally favorable approach for controlling the damson-hop aphid (Phorodon humuli). bayern.deresearchgate.netorgprints.org This method proved not only very effective in reducing aphid population density but was also considered better from an environmental perspective compared to spraying, which could have side effects on non-target organisms. bayern.de Studies determined an optimal systemic application rate of 24 g/ha of active ingredient quassin for satisfactory aphid control in hops. bayern.deresearchgate.netorgprints.org This systemic approach is less dependent on calm weather conditions required for spraying and does not necessitate the use of a tractor and power sprayer, potentially leading to less soil compaction. bayern.de

For apple sawfly control, spray treatments with quassia extract have been investigated, with research focusing on the timing of application relative to larval hatching. agriculturejournals.czorgprints.orgorgprints.dk It has been shown that the application must occur before the larvae hatch, as efficacy is primarily due to oral toxicity to neonate larvae. orgprints.orgorgprints.org Studies have also explored different concentrations of quassia wood chips used to prepare the extract to determine optimal application rates for reducing apple sawfly infestation. agriculturejournals.czorgprints.dk

Research also considers quassin in the context of integrated pest management (IPM) strategies, which aim to minimize pesticide use through a combination of control methods. nih.govagronomyjournals.com Incorporating botanical insecticides like quassin into IPM programs can contribute to more sustainable and environmentally friendly agricultural practices. amazonaws.comagronomyjournals.com Furthermore, quassin has been explored as a component in novel "attract and kill" strategies for soil-borne insect pests, where it is incorporated into formulations designed to attract pests and then expose them to the insecticide. wordpress.com

The content of quassin and other quassinoids in the source plant (Quassia amara) can vary depending on factors such as the part of the plant used and environmental conditions, which has implications for the consistency and efficacy of extracts used in pest control. ishs.org Research into these variations helps inform the development of reliable recommendations for growers. orgprints.dk

Q & A

Q. What validated analytical methods are used to quantify Quassin in plant extracts?

Fluorimetric methods and ultra-high-performance liquid chromatography (UHPLC)-mass spectrometry (MS) are widely employed. Fluorimetry involves spiking nanocapsules with Quassin and calculating recovery rates using standardized equations (e.g., R=CsncCncCss×100%R = \frac{C_{snc} - C_{nc}}{C_{ss}} \times 100\%), with precision validated via intraday and interday relative standard deviations (RSD) . UHPLC-ESI-LTQ Orbitrap MS provides structural confirmation by comparing fragmentation patterns to library data .

Q. What biological activities of Quassin are supported by experimental evidence?

Quassin exhibits:

  • Antimalarial activity : IC50 of 0.15 µM against Plasmodium falciparum (both chloroquine-sensitive and resistant strains) in vitro .
  • Insecticidal effects : Significant antifeedant activity against Plutella xylostella at 16–63.7 µg/cm² .
  • Neuroprotective properties : Increases SH-SY5Y cell viability (25–100 µM) in hydrogen peroxide-induced neurotoxicity models .

Q. How do researchers ensure the purity and stability of Quassin in laboratory settings?

Purity (≥98%) is verified via UV/Vis spectroscopy (peak at 257 nm) and chromatographic methods. Long-term stability (≥4 years) is maintained by storing Quassin at -20°C in solid form .

Q. What in vitro models are used to assess Quassin’s cytotoxicity?

Rat hepatoma (HTC) cells are commonly used. For example, a study found no significant cytotoxicity (cell viability >83.58% at 48 hours) but noted increased HTC proliferation at lower concentrations (1–60 µg/mL), highlighting context-dependent effects .

Advanced Research Questions

Q. How can contradictory findings on Quassin’s cytotoxic effects be resolved?

Discrepancies may arise from cell line specificity, concentration ranges, or exposure times. For instance, while Quassin showed no cytotoxicity in HTC cells , other triterpenoids exhibit cell-type-dependent effects. Researchers should:

  • Compare results across multiple cell lines (e.g., cancer vs. normal).
  • Standardize protocols for concentration gradients (e.g., 0.05–0.25 µg/mL ) and exposure durations.

Q. What experimental designs optimize Quassin’s isolation from complex plant matrices?

A tiered approach is recommended:

  • Extraction : Ethanol or methanol solvent systems for crude extracts .
  • Purification : Column chromatography (e.g., silica gel) followed by preparative HPLC .
  • Validation : Cross-reference spectral data (e.g., MS/MS fragmentation ) with authenticated standards.

Q. How can Quassin’s synergistic effects with other antimalarials be systematically evaluated?

Use fractional inhibitory concentration (FIC) indices or isobologram analyses. For example, a study combined Quassin with artesunate and measured parasite growth inhibition via dose-response curves, revealing additive or synergistic interactions .

Q. What statistical frameworks address variability in Quassin’s bioactivity data?

  • ANOVA : To compare means across concentration groups (e.g., cytotoxicity assays ).
  • Dose-response modeling : Calculate EC50/IC50 using nonlinear regression (e.g., GraphPad Prism).
  • Meta-analysis : Aggregate data from multiple studies to identify trends in bioactivity .

Methodological Recommendations

  • Antimalarial assays : Use synchronized P. falciparum cultures and measure parasitemia via Giemsa staining or fluorescence-based assays .
  • Insecticidal studies : Apply Quassin-coated leaf disks to Plutella xylostella larvae and monitor feeding inhibition over 48 hours .
  • Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.